3-(Formylamino)-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C6H7N3O2 and a molecular weight of approximately 154.13 g/mol. It is characterized by a white solid form and has a melting point of about 76.5 °C. The compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, along with a formylamino group and a carboxamide functional group, contributing to its unique chemical properties and potential biological activities .
5-Formylamino-1H-pyrazole-4-carboxamide (5-FAP) is a heterocyclic molecule with the chemical formula C5H6N4O2. It is also known by several synonyms, including 3-(Formylamino)-1H-pyrazole-4-carboxamide and Allopurinol Impurity B []. 5-FAP can be obtained from commercial suppliers like LGC Standards [].
The primary research interest in 5-FAP stems from its presence as an impurity in the gout medication allopurinol []. Allopurinol is a widely used drug that helps manage gout by inhibiting xanthine oxidase, an enzyme involved in uric acid production. The presence of impurities in medications can potentially affect their safety and efficacy. Therefore, research efforts are directed towards understanding the formation and minimizing the levels of 5-FAP during allopurinol synthesis [].
These reactions highlight the versatility of 3-(Formylamino)-1H-pyrazole-4-carboxamide in synthetic organic chemistry.
Research indicates that 3-(Formylamino)-1H-pyrazole-4-carboxamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes related to inflammatory processes. Additionally, its structural similarity to other bioactive compounds suggests potential applications in drug development, particularly in the treatment of conditions like gout and other inflammatory diseases .
The synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide typically involves several steps:
These methods can vary based on the desired purity and yield of the final product .
3-(Formylamino)-1H-pyrazole-4-carboxamide has several applications in various fields:
Studies on interaction profiles of 3-(Formylamino)-1H-pyrazole-4-carboxamide have revealed its potential interactions with various biological targets. These include enzyme inhibition studies where it may act as a competitive inhibitor against certain enzymes involved in inflammatory pathways. Furthermore, molecular docking studies suggest that it binds effectively to target proteins, indicating its potential as a scaffold for drug design .
Several compounds share structural similarities with 3-(Formylamino)-1H-pyrazole-4-carboxamide. Here are some similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-(Formylamino)-1H-pyrazole-4-carboxamide | C5H6N4O2 | Similar structure but different substitution pattern |
Allopurinol | C5H4N4O3 | Known for its use in treating gout; shares pyrazole core |
3-Amino-1H-pyrazole-4-carboxamide | C5H6N4O2 | Exhibits different biological activity patterns |
The uniqueness of 3-(Formylamino)-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups that enhance its reactivity and biological profile compared to these similar compounds. Its distinctive ability to inhibit certain enzymes while maintaining stability under physiological conditions makes it a valuable candidate for further research and development .